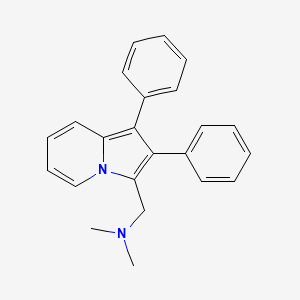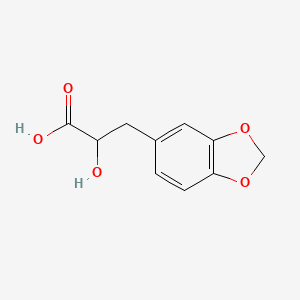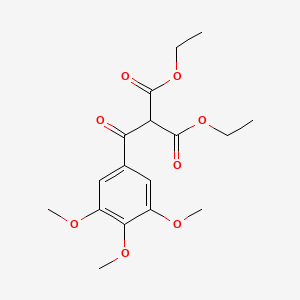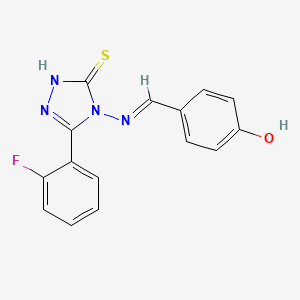![molecular formula C17H16Br2N2O3 B12003324 N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Preparation of 2-P-TOLYLOXY-ACETIC ACID: This can be achieved through the reaction of p-tolyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3,5-DIBROMO-4-METHOXY-BENZALDEHYDE: This intermediate can be prepared by bromination of 4-methoxybenzaldehyde using bromine in an appropriate solvent.
Formation of the Hydrazone: The final step involves the condensation of 2-P-TOLYLOXY-ACETIC ACID with 3,5-DIBROMO-4-METHOXY-BENZALDEHYDE in the presence of hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrazine derivatives.
Substitution Products: Functionalized derivatives with various substituents replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic systems for organic transformations.
Material Science: Potential use in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of bromine atoms.
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Agricultural Chemistry: Potential use as a pesticide or herbicide.
Polymer Chemistry: Incorporation into polymeric materials to enhance their properties.
Wirkmechanismus
The mechanism of action of 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes or inhibit essential enzymes. In catalytic applications, it may facilitate the formation of reactive intermediates that drive the desired chemical transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZALDEHYDE)
- 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZINE
Uniqueness
The presence of both bromine atoms and a methoxy group in 2-P-TOLYLOXY-ACETIC ACID (3,5-DIBROMO-4-METHOXY-BENZYLIDENE)-HYDRAZIDE distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C17H16Br2N2O3 |
|---|---|
Molekulargewicht |
456.1 g/mol |
IUPAC-Name |
N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-11-3-5-13(6-4-11)24-10-16(22)21-20-9-12-7-14(18)17(23-2)15(19)8-12/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI-Schlüssel |
HCXHJNNIEHEPAI-AWQFTUOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OC)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)

![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)

![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)

![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12003311.png)
![6,12-Diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B12003327.png)
![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)

